(-)-Esermethole

Organic Synthesis Medicinal Chemistry Alkaloid Synthesis

Researchers attempting to synthesize (-)-physostigmine or its analogs frequently encounter supply bottlenecks for enantiopure, late-stage intermediates. Procuring racemic (±)-esermethole or the unprotected eseroline disrupts stereochemical fidelity and necessitates inefficient chiral resolution. • Confirmed penultimate precursor to (-)-physostigmine, enabling a one-step conversion to the final AChE inhibitor. • Lacks the labile methylcarbamate group, providing enhanced chemical stability and safer handling. • Supplied as the single (-)-enantiomer (≥95% purity), eliminating the need for costly, low-yielding resolution steps.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B1210345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Esermethole
Synonymsesermethole
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
InChIInChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3
InChIKeyWKJDLYATGMSVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Esermethole: Specifications & Synthetic Utility


(-)-Esermethole (CAS: 65166-97-4) is a chiral pyrroloindoline alkaloid and a critical penultimate synthetic intermediate for the potent acetylcholinesterase (AChE) inhibitor (-)-physostigmine [1]. As a non-carbamate analog, it lacks the labile methylcarbamate group of its target, offering distinct chemical stability and handling advantages . This compound serves as a benchmark for validating new asymmetric synthetic methodologies due to its congested all-carbon quaternary stereocenter at the C3a position, a structural motif common to many complex cyclotryptamine alkaloids [2]. Its role is defined by its position on the synthetic pathway, where its procurement directly enables access to the medicinally significant physostigmine scaffold [1].

Synthetic intermediate workflow Penultimate step to final compound
Stereochemical control Single-enantiomer pyrroloindoline scaffold
Route to physostigmine scaffold Enables direct conversion to target analog

(-)-Esermethole: Why Analogs Cannot Substitute


Substituting (-)-esermethole with a generic AChE inhibitor or a related analog like (±)-esermethole or eseroline fails to meet critical experimental requirements due to fundamental differences in chemical structure, reactivity, and synthetic utility. Unlike the potent drug (-)-physostigmine, (-)-esermethole is not a final therapeutic agent but a synthetic precursor; its value lies in its specific role within a multi-step sequence [1]. The presence of the methyl ether in (-)-esermethole, in contrast to the free phenol in eseroline, dictates its distinct chemical behavior and its necessity as an O-protected intermediate [2]. Furthermore, the absolute stereochemistry of (-)-esermethole is non-negotiable, as biological activity in this class is highly dependent on configuration, rendering racemic (±)-esermethole an inadequate substitute for studies requiring enantiopure material [3]. Using an incorrect analog disrupts synthetic routes, confounds stereochemical outcomes, and invalidates studies on target engagement.

Stereochemical mismatch
Racemic or opposite enantiomer may shift stereochemical outcomes and synthetic pathway suitability.
Functional group incompatibility
Eseroline (free phenol) differs from methyl ether, altering reactivity and protection strategy.
Role misapplication
(-)-Physostigmine contains a labile carbamate; it cannot serve as a stable intermediate like the ether.

(-)-Esermethole vs. Physostigmine: Procurement Evidence


Direct Precursor to Physostigmine

(-)-Esermethole is the immediate, high-yielding penultimate intermediate in the synthesis of (-)-physostigmine. It requires only a single-step deprotection and carbamoylation to yield the final drug, a process achievable in high overall yield from the intermediate [1]. In contrast, alternative advanced intermediates like 2-hydroxyindolenine (5) require longer, less efficient sequences to reach the same target. For instance, a seven-step conversion of 2-hydroxyindolenine 5 to esermethole was reported with a 28% overall yield [2].

Synthetic Step Efficiency
Reported
1 step vs 7 steps
28% yield
Direct route to physostigmine scaffold
Source-specific comparison
Organic Synthesis Medicinal Chemistry Alkaloid Synthesis

High Enantioselectivity Advantage

Several asymmetric methodologies have been developed specifically for the synthesis of (-)-esermethole, demonstrating the compound's role as a benchmark for enantioselectivity. An asymmetric intramolecular cyanoamidation provides access to the key oxindole intermediate with enantioselectivity up to 99% ee [1]. In contrast, an earlier enantioselective domino Heck-cyanation process for the synthesis of (+-)-esermethole achieved a maximum of 79% ee [2]. The availability of a high-ee synthetic route is a critical procurement differentiator, as it ensures the supply of enantiomerically pure material for downstream applications.

Enantioselectivity (ee)
Reported
99% ee vs 79% ee
Reduces need for chiral resolution
Asymmetric cyanoamidation vs Heck route
Asymmetric Catalysis Chiral Synthesis Process Chemistry

Ether vs. Carbamate Stability

(-)-Esermethole is the O-methyl ether of eseroline. Its chemical behavior differs fundamentally from its analogs bearing a labile methylcarbamate group, such as (-)-physostigmine . The methyl ether group in (-)-esermethole is stable to a wide range of reaction conditions, making it a robust intermediate. In contrast, the carbamate group in physostigmine is hydrolytically labile and prone to base-catalyzed degradation, limiting the types of chemical manipulations that can be performed on the intact drug [1]. This stability is essential for its role as a protected precursor that can be cleanly deprotected to eseroline before the final carbamoylation step [2].

Functional Group Stability
Class-level
Methyl ether stable vs carbamate labile
Robust intermediate for multi-step synthesis
Qualitative stability profile
Chemical Stability Synthetic Intermediate Functional Group Compatibility

(-)-Esermethole: Research & Industrial Applications


(-)-Physostigmine & Analog Synthesis

The primary and most validated use case for (-)-esermethole is as a key advanced intermediate for the total synthesis of (-)-physostigmine, a potent AChE inhibitor [1]. Given its position just one step away from the final drug, it is the ideal building block for medicinal chemistry programs focused on synthesizing and evaluating novel physostigmine analogs. The high enantioselectivity achievable in its synthesis (up to 99% ee for key precursors) ensures that the final analogs are produced in an enantiomerically pure form, which is critical for biological evaluation [2].

Asymmetric Synthesis Methodology

(-)-Esermethole's congested all-carbon quaternary stereocenter at the C3a position makes it a challenging and therefore valuable benchmark for testing new asymmetric catalytic methods [1]. The development of new synthetic routes, such as the highly enantioselective intramolecular cyanoamidation achieving up to 99% ee, demonstrates its utility in pushing the boundaries of stereoselective synthesis [2]. Laboratories focused on reaction methodology development and natural product synthesis can use (-)-esermethole as a high-value target to validate the efficiency and selectivity of their novel transformations.

Enantiopure Building Block Supply

For academic and industrial research groups, procuring high-purity (-)-esermethole ensures access to a reliable source of the correctly configured pyrroloindoline core. The availability of methods that yield this intermediate with >99% ee means that downstream products, including eseroline and ultimately (-)-physostigmine, can be produced without the need for additional, often low-yielding, chiral resolution steps [1]. This is particularly important for large-scale or long-term research programs where consistency and efficiency are paramount [2].

Application
Selection Property
Validation Focus
Physostigmine analog synthesis
Penultimate intermediate efficiency
Step economy & yield
Asymmetric synthesis validation
High enantioselectivity benchmark
Enantiomeric excess confirmation
Chiral pyrroloindoline building block
Stereochemical control
Chiral purity & lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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